molecular formula C23H22N4O4S B11640383 ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11640383
M. Wt: 450.5 g/mol
InChI Key: DXERLRJBQQZITH-WPTKKBASSA-N
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Description

ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a molecular formula of C22H20N4O4S. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core, a furan ring, and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with similar compounds such as:

    Methyl 4-{5-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-(5-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate: This compound has a thienyl group instead of a methylpropyl group

The uniqueness of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(2-METHYLPROPYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H22N4O4S/c1-4-30-22(29)15-7-5-14(6-8-15)18-10-9-16(31-18)12-17-20(24)27-23(25-21(17)28)32-19(26-27)11-13(2)3/h5-10,12-13,24H,4,11H2,1-3H3/b17-12-,24-20?

InChI Key

DXERLRJBQQZITH-WPTKKBASSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C

Origin of Product

United States

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